REACTION_CXSMILES
|
Br[CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CCCC[SnH](CCCC)CCCC.[C:22](#[N:25])[CH:23]=[CH2:24].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[CH:2]1([CH2:24][CH2:23][C:22]#[N:25])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1
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Name
|
|
Quantity
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25.57 g
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Type
|
reactant
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Smiles
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BrC1CCCCCC1
|
Name
|
|
Quantity
|
50.42 g
|
Type
|
reactant
|
Smiles
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CCCC[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
15.32 g
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Type
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reactant
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Smiles
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C(C=C)#N
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C1(CCCCCC1)CCC#N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |